FIIN-3 is a potent and selective covalent inhibitor primarily targeting fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptors (EGFRs). This compound is part of a class of inhibitors designed to overcome resistance mechanisms associated with earlier generation FGFR inhibitors. Its design incorporates a pyrimidyl urea core that enhances its binding affinity and selectivity towards specific kinases, making it a valuable tool in cancer research and therapy.
FIIN-3 was developed as part of ongoing research into the inhibition of receptor tyrosine kinases, particularly those involved in oncogenic signaling pathways. The compound's synthesis and biological evaluation have been documented in various scientific publications, highlighting its efficacy against multiple FGFR mutants and its potential applications in treating cancers driven by aberrant FGFR signaling.
FIIN-3 falls under the category of small molecule inhibitors, specifically classified as a covalent inhibitor due to its ability to form stable bonds with target proteins. It is particularly noted for its action against FGFR1, FGFR2, FGFR3, and EGFR, making it relevant in the context of targeted cancer therapies.
The synthesis of FIIN-3 involves several key steps that focus on constructing its unique molecular framework. The compound is derived from modifications made to existing FGFR inhibitors, particularly through the incorporation of a pyrimidyl urea core which enhances its interaction with the target kinases.
The synthetic route typically includes:
FIIN-3 possesses a complex molecular structure characterized by:
The molecular formula of FIIN-3 is CHClNO, with a molecular weight of approximately 426.34 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation, revealing critical interactions with target kinases.
FIIN-3 undergoes specific chemical reactions upon binding to FGFRs and EGFRs:
In vitro assays have demonstrated that FIIN-3 has IC values ranging from 13 nM to 35 nM against various FGFRs, indicating strong inhibitory potency. Its selectivity profile shows significant differences when compared to other inhibitors like FIIN-1 and FIIN-2.
The mechanism by which FIIN-3 exerts its effects involves:
Studies indicate that FIIN-3 not only inhibits wild-type receptors but also retains efficacy against certain gatekeeper mutants that are typically resistant to other inhibitors.
Thermal stability studies show that FIIN-3 maintains integrity up to 200°C without significant degradation, indicating potential for robust formulations in therapeutic applications.
FIIN-3 is primarily used in cancer research as a tool compound for studying FGFR-related signaling pathways. Its applications include:
Fibroblast Growth Factor Receptors (FGFRs) are transmembrane receptor tyrosine kinases (FGFR1–4) governing critical cellular processes including proliferation, differentiation, and angiogenesis. Dysregulation occurs via multiple oncogenic mechanisms: gene amplifications (e.g., FGFR1 in 19% of squamous lung cancers), activating mutations (e.g., FGFR3 S249C in bladder cancer), and chromosomal translocations generating fusion proteins (e.g., FGFR2::BICC1 in cholangiocarcinoma) [4] [8]. These alterations drive ligand-independent signaling through downstream pathways (MAPK, PI3K/AKT, STAT), promoting tumor survival, metastasis, and therapeutic resistance [6] [8]. FGFR aberrations occur in 7.1% of solid tumors, with highest frequencies in urothelial carcinoma (32%), breast cancer (18%), and cholangiocarcinoma (15%) [8]. The prevalence and functional impact of FGFR dysregulation underscore its viability as a therapeutic target.
First-generation ATP-competitive FGFR inhibitors (e.g., erdafitinib, pemigatinib, infigratinib) demonstrate clinical utility but face significant constraints:
Table 1: Common Resistance Mutations Against First-Generation FGFR Inhibitors
Mutation Location | Example Mutations | Prevalence in Resistant CCA | Impact on BGJ398/AZD4547 |
---|---|---|---|
Gatekeeper residue | V565F, V565M, V565L | 42% | >100-fold IC50 increase |
Molecular brake | N550K, N550H | 51% | Altered kinase autoinhibition |
ATP-binding pocket | E565A, K660M | 23% | Reduced drug binding affinity |
Data compiled from [3] [5] [7]
Covalent (irreversible) FGFR inhibitors represent a pharmacological innovation designed to address limitations of reversible agents. These compounds incorporate electrophilic warheads (e.g., acrylamide) that form covalent bonds with cysteine residues in the FGFR kinase domain, enabling sustained target suppression and activity against resistance mutants. FIIN-3 exemplifies this class, targeting a conserved cysteine (Cys477 in FGFR1; Cys488 in FGFR4) adjacent to the ATP-binding pocket [3]. Unlike reversible inhibitors, covalent binding:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7